Ethyl 6-methylheptanoate

Descripción general

Descripción

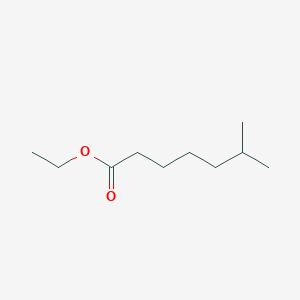

Ethyl 6-methylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from 6-methylheptanoic acid and ethanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity odor and is commonly found in various natural sources.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 6-methylheptanoate can be synthesized through the esterification of 6-methylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation. The general reaction is as follows:

6-methylheptanoic acid+ethanolH2SO4ethyl 6-methylheptanoate+water

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, the reaction can be catalyzed by acidic ion-exchange resins to facilitate the process.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 6-methylheptanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: It can participate in transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: 6-methylheptanoic acid and ethanol.

Reduction: 6-methylheptanol.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Ethyl 6-methylheptanoate has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for gas chromatography and mass spectrometry.

Biology: The compound is studied for its role in natural product biosynthesis and its interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug delivery systems.

Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products.

Mecanismo De Acción

The mechanism of action of ethyl 6-methylheptanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its behavior in biological systems.

Comparación Con Compuestos Similares

Ethyl acetate: Known for its sweet, fruity odor and used as a solvent.

Ethyl butyrate: Has a pineapple-like odor and is used in flavorings.

Ethyl hexanoate: Possesses a fruity odor and is used in perfumes and flavorings.

Ethyl 6-methylheptanoate is unique due to its specific carbon chain structure, which imparts a distinct fruity fragrance that is different from the other esters mentioned.

Actividad Biológica

Ethyl 6-methylheptanoate, an ester with the molecular formula , is notable for its potential biological activities, which have garnered interest in various fields, including chemistry, biology, and medicine. This article explores the compound's biological activity, focusing on its mechanisms of action, research findings, and applications.

This compound is characterized by a fruity odor and is commonly used in flavoring and fragrance applications. Its structure allows it to undergo various chemical reactions, including hydrolysis, reduction, and transesterification. The biological activity of this compound is primarily attributed to its hydrolysis to 6-methylheptanoic acid, which may interact with enzymes and receptors in biological systems.

- Hydrolysis : this compound can be hydrolyzed to release 6-methylheptanoic acid, which may exert biological effects through interactions with specific enzymes.

- Reactivity : The presence of the ester functional group allows for reactions such as Michael addition or nucleophilic substitution, influencing its interactions within biological contexts .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that esters like this compound may possess antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains .

- Antioxidant Properties : The compound's structural features may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems. This property is significant in the context of preventing cellular damage .

- Potential Therapeutic Applications : this compound is being investigated as a precursor in the synthesis of pharmaceutical compounds due to its reactivity and ability to participate in enzyme-catalyzed reactions .

Case Studies

- Antimicrobial Efficacy : A study examining the antimicrobial properties of various esters found that ethyl esters exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly possess these effects .

- Antioxidant Activity Assessment : In vitro assays measuring the antioxidant capacity of related compounds indicated that certain esters could effectively scavenge free radicals. This suggests a potential role for this compound in developing antioxidant therapies .

- Pharmacological Studies : Research into the pharmacokinetics of ethyl esters has shown that they can influence metabolic pathways when incorporated into biological systems. This highlights their potential as therapeutic agents or model compounds for drug development .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C11H22O2 | Antimicrobial, Antioxidant | Methyl group at the sixth position |

| Ethyl hexanoate | C8H16O2 | Limited antimicrobial | Shorter carbon chain |

| Ethyl octanoate | C10H20O2 | Moderate antimicrobial | Longer carbon chain |

Propiedades

IUPAC Name |

ethyl 6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXQODVJBLUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457893 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-58-0 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.